N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-2,6-dimethoxybenzamide
Description
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Properties
IUPAC Name |
N-[4-[(4-fluorophenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]-2,6-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3S2/c1-25-16-4-3-5-17(26-2)18(16)19(24)23-20-22-15(12-28-20)11-27-10-13-6-8-14(21)9-7-13/h3-9,12H,10-11H2,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEHCMUSKYNMRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=NC(=CS2)CSCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-2,6-dimethoxybenzamide is a synthetic compound belonging to the thiazole derivative class. This compound has garnered interest in biological research due to its potential therapeutic applications, particularly in oncology and antimicrobial treatments.
Chemical Structure and Properties
Chemical Formula: CHFNOS
Molecular Weight: 402.5 g/mol
IUPAC Name: N-[4-[(4-fluorophenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]-2,6-dimethoxybenzamide
CAS Number: 942009-78-1
Structural Features
The compound features:
- A thiazole ring , which contributes to its biological activity.
- A fluorobenzyl group , enhancing lipophilicity and potentially improving membrane permeability.
- A dimethoxybenzamide moiety , which may interact with various biological targets.
This compound is believed to exert its biological effects through several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways.
- Antimicrobial Activity: Preliminary studies suggest it can inhibit the growth of various pathogens, including bacteria and fungi.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance:
- In vitro studies have shown that thiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways.
- Case Study Example: A study on related thiazole compounds demonstrated inhibition of tumor growth in xenograft models, suggesting potential for this compound in cancer therapy.
Antimicrobial Activity
The compound has been tested against several microbial strains:
- Bacterial Strains: Effective against Gram-positive and Gram-negative bacteria.
- Fungal Strains: Shows activity against common fungi, indicating potential as an antifungal agent.
Table of Biological Activities
| Activity Type | Test Organism/Cell Line | Result | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | |
| Antibacterial | E. coli | Zone of inhibition = 18 mm | |
| Antifungal | C. albicans | MIC = 32 µg/mL |
Case Study: Anticancer Efficacy
In a recent study, this compound was evaluated for its anticancer properties against various cell lines. The results indicated a dose-dependent reduction in cell viability, highlighting its potential as a therapeutic agent.
Case Study: Antimicrobial Testing
Another study focused on the antimicrobial efficacy of this compound against clinical isolates of bacteria and fungi. The results showed promising activity, particularly against resistant strains, suggesting that it could be developed into a novel antimicrobial agent.
Q & A
Q. What synthetic routes are recommended for synthesizing N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-2,6-dimethoxybenzamide, and how can structural confirmation be achieved?
Answer: The synthesis typically involves multi-step reactions, including:
- Thioether formation : Reacting 4-fluorobenzyl mercaptan with a methylthio-substituted thiazole intermediate under basic conditions (e.g., NaH or K₂CO₃ in DMF) .
- Amide coupling : Using 2,6-dimethoxybenzoyl chloride with the thiazol-2-amine intermediate in pyridine or THF, followed by purification via column chromatography .
Q. Structural confirmation :
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., fluorine coupling patterns, thiazole proton shifts) .
- X-ray crystallography : To resolve hydrogen-bonding networks (e.g., centrosymmetric dimers via N–H⋯N interactions) .
- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
Q. Which analytical techniques are critical for assessing purity and stability under experimental conditions?
Answer:
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify purity >95% .
- Thermogravimetric analysis (TGA) : Determine decomposition points (e.g., stability up to 150°C for lyophilized samples) .
- Solubility profiling : Test in DMSO, ethanol, and aqueous buffers (pH 1–10) to optimize biological assay conditions .
Advanced Research Questions
Q. How does the compound’s thiazole-thioether moiety influence its biological activity, particularly in anticancer mechanisms?
Answer: The thiazole-thioether group enhances:
- Hec1-Nek2 interaction disruption : Inhibits mitotic progression in cancer cells (GI₅₀ = 14.29–73.65 nM in breast cancer models) .
- P-glycoprotein (Pgp) modulation : Downregulates Pgp expression, sensitizing multidrug-resistant (MDR) cells to cytotoxic agents like doxorubicin .
- Apoptosis induction : Activates caspase-3/7 via mitochondrial depolarization, confirmed by flow cytometry and Western blot .
Q. Experimental validation :
Q. How should researchers address contradictions in reported biological activity data (e.g., varying IC₅₀ values across cell lines)?
Answer:
- Standardized assay conditions : Use consistent cell passage numbers, serum concentrations, and incubation times (e.g., 72-hour exposure in RPMI-1640 medium) .
- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify unintended targets .
- Metabolic stability assays : Compare hepatic microsomal degradation rates (e.g., human vs. murine CYP450 isoforms) to explain species-specific discrepancies .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
Answer:
- Prodrug derivatization : Introduce phosphate or lysine groups (e.g., ethanolate salts) to enhance aqueous solubility and oral bioavailability .
- Nanoparticle encapsulation : Use PEGylated liposomes to improve tumor targeting and reduce renal clearance .
- Pharmacokinetic (PK) modeling : Monitor plasma half-life (t₁/₂) and AUC in rodent models using LC-MS/MS .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
